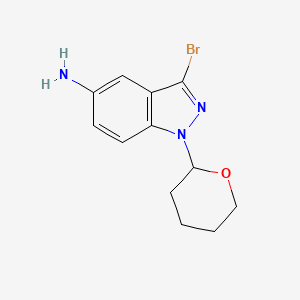

3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine

Description

3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine is a substituted indazole derivative characterized by a bromine atom at position 3, a tetrahydropyranyl (oxan-2-yl) group at position 1, and an amine group at position 4. Its molecular formula is C₁₁H₁₃BrN₃O, with a molecular weight of 299.15 g/mol. The compound is synthesized via the reaction of 3-bromo-1H-indazole-5-carbaldehyde with 3,4-dihydro-2H-pyran in the presence of p-toluenesulfonic acid, yielding a pale yellow oil with moderate purity (62.75%) after purification by flash chromatography . The oxan-2-yl group serves as a protective moiety, enhancing solubility and stability during synthetic processes.

Key spectral data includes:

- ¹H NMR: Peaks indicative of the tetrahydropyranyl ring (δ 1.5–4.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).

- Mass spectrometry: Molecular ion [M+H]⁺ at m/z 300.1.

Properties

IUPAC Name |

3-bromo-1-(oxan-2-yl)indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O/c13-12-9-7-8(14)4-5-10(9)16(15-12)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITFDPUUMBYADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)N)C(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801198165 | |

| Record name | 1H-Indazol-5-amine, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788054-90-9 | |

| Record name | 1H-Indazol-5-amine, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788054-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-5-amine, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine typically involves the following steps:

-

Formation of the Indazole Core:

- The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

- Reaction conditions often involve acidic or basic catalysts and elevated temperatures.

-

Bromination:

- The introduction of the bromine atom is achieved through bromination reactions using bromine or bromine-containing reagents such as N-bromosuccinimide.

- The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

-

Attachment of the Oxane Ring:

- The oxane ring can be introduced through nucleophilic substitution reactions involving appropriate oxane derivatives.

- Reaction conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

- The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Major products may include oxidized derivatives of the indazole core.

-

Reduction:

- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

- These reactions may yield reduced forms of the compound with altered functional groups.

-

Substitution:

- Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

- Common reagents include nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alkoxides.

Solvents: Dichloromethane, chloroform, dimethylformamide, dimethyl sulfoxide.

Scientific Research Applications

Chemistry:

- The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

- It serves as a precursor for the development of novel materials with unique electronic and optical properties.

Biology:

- 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

- It is used in the design of bioactive molecules and drug candidates.

Medicine:

- The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

- It is used in medicinal chemistry research to develop new pharmaceuticals.

Industry:

- The compound finds applications in the development of specialty chemicals and advanced materials.

- It is used in the production of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

Interaction with DNA: It may bind to DNA, interfering with DNA replication and transcription processes.

Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below highlights critical differences between 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine and its analogues:

Key Observations:

- Solubility : The oxan-2-yl group in the target compound improves aqueous solubility compared to methyl or isopropyl substituents, which are more lipophilic .

- Stability : The tetrahydropyranyl group acts as a protective moiety, reducing degradation during reactions, whereas methyl-substituted analogues may exhibit lower thermal stability .

- Synthetic Utility : Bromine at position 3 enables further functionalization (e.g., Suzuki coupling), while CF₃Ph substituents enhance binding affinity in medicinal chemistry applications .

Biological Activity

3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an indazole core, which contributes to its unique electronic and steric properties. This structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

The compound has been shown to inhibit specific enzymes that are crucial for various metabolic pathways. This inhibition can lead to altered cellular functions and ultimately affect cell survival.

2. DNA Interaction:

It may bind to DNA, disrupting replication and transcription processes. This interaction is particularly relevant in cancer therapy, where halting the proliferation of cancer cells is essential.

3. Modulation of Signaling Pathways:

The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses. Such modulation is critical in the development of anticancer therapies.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Chronic Myeloid Leukemia (K562) | 5.15 | |

| Lung Cancer (A549) | 8.53 | |

| Prostate Cancer (PC-3) | 8.37 | |

| Hepatoma (Hep-G2) | 9.17 |

These results indicate that the compound exhibits selective cytotoxicity toward cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may possess both antibacterial and antifungal properties, although specific data on its efficacy against various pathogens are still emerging.

Case Studies

Several case studies have demonstrated the efficacy of indazole derivatives in cancer therapy:

Case Study 1:

A study focused on a series of indazole derivatives, including this compound, showed promising results against K562 cells with an IC50 value significantly lower than that of standard chemotherapeutics like 5-fluorouracil (IC50 = 8.53 µM) .

Case Study 2:

Another investigation revealed that structural modifications in indazole compounds could enhance their biological activity. The introduction of different substituents at specific positions on the indazole core was found to improve selectivity and potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine, and how can reaction efficiency be optimized?

- Methodology : A scalable synthesis involves reacting 3-bromo-1H-indazole-5-carbaldehyde with 3,4-dihydro-2H-pyran under acidic catalysis (e.g., p-toluenesulfonic acid) in ethanol. Key steps include:

- Monitoring reaction progress via TLC or LC-MS to detect intermediates.

- Addressing incomplete conversion by adjusting catalyst loading (e.g., increasing from 0.1 to 0.2 eq) and reagent stoichiometry (e.g., 5 eq of dihydropyran) .

- Purification via automated flash chromatography using gradients of ethyl acetate/heptane to isolate the product in ~63% yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Employ a combination of analytical techniques:

- NMR : Compare and spectra with predicted shifts for the oxan-2-yl and bromoindazole moieties.

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) to confirm molecular weight ([M+H]+ = 310.1 g/mol).

- X-ray crystallography : If single crystals are obtainable, refine structures using SHELXL for precise bond-length/angle validation .

Q. What strategies mitigate common byproducts during the coupling of indazol-5-amine derivatives with chloropyrimidines?

- Methodology :

- Use EtOH as a solvent with triethylamine (TEA) to neutralize HCl byproducts, reducing side reactions.

- Optimize reaction temperature (80–100°C) and time (3–24 hours) to balance conversion and decomposition risks .

- Isolate intermediates via recrystallization (e.g., MeOH) to remove unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for oxan-2-yl protection reactions?

- Methodology :

- Kinetic analysis : Conduct time-course studies with in situ IR or NMR to identify rate-limiting steps (e.g., acid-catalyzed ring-opening of dihydropyran) .

- Solvent effects : Test polar aprotic solvents (e.g., DCM vs. EtOH) to evaluate their impact on oxane ring formation.

- Computational modeling : Use DFT calculations to compare activation energies of competing pathways (e.g., N1 vs. N2 alkylation) .

Q. What structural features of this compound influence its potential bioactivity, and how can these be probed experimentally?

- Methodology :

- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing bromine with Cl or CF) and test in enzymatic assays (e.g., kinase inhibition).

- Molecular docking : Model interactions with target proteins (e.g., using AutoDock Vina) to prioritize substituents enhancing binding affinity .

- Metabolic stability : Assess oxan-2-yl group effects on microsomal half-life using liver microsome assays .

Q. How should conflicting data on reaction intermediates be analyzed during scale-up synthesis?

- Methodology :

- Advanced chromatography : Employ preparative HPLC to isolate trace intermediates for structural elucidation (e.g., diastereomers or regioisomers).

- Mechanistic probes : Introduce isotopic labels (e.g., ) in reactants to track oxygen incorporation in byproducts via mass spectrometry .

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to detect transient intermediates and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.